molecular formula C6H4ClNO3 B1601969 6-Chloro-5-Hydroxypyridine-2-carboxylic acid CAS No. 341008-96-6

6-Chloro-5-Hydroxypyridine-2-carboxylic acid

Cat. No.: B1601969
CAS No.: 341008-96-6
M. Wt: 173.55 g/mol
InChI Key: XDUHZKSABRITIB-UHFFFAOYSA-N
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Description

6-Chloro-5-Hydroxypyridine-2-carboxylic acid (CAS 374545-00-1) is a high-value pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its structure incorporates three distinct functional handles—the carboxylic acid, the chloro substituent, and the hydroxyl group—allowing for selective derivatization to create a diverse array of complex molecules. This compound is prominently featured in the synthesis of kinase inhibitors, as documented in patent literature source . It acts as a key precursor in the development of potent and selective compounds targeting specific protein kinases, which are crucial in cellular signaling pathways. Furthermore, its scaffold is integral to research focused on allosteric modulators for metabotropic glutamate receptors (mGluR2), highlighting its importance in neuroscience and the development of potential therapeutics for neurological disorders source . The presence of both electron-withdrawing and donating groups on the aromatic ring makes it a compelling subject for studying structure-activity relationships (SAR) and for the design of novel heterocyclic compounds with tailored electronic and steric properties. Supplied as a high-purity solid, this compound is intended for research and development applications in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUHZKSABRITIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484418
Record name 6-Chloro-5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341008-96-6
Record name 6-Chloro-5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 5-Hydroxypyridine-2-carboxylic Acid Derivatives

The primary approach to synthesize 6-chloro-5-hydroxypyridine-2-carboxylic acid involves chlorination at the 6-position of 5-hydroxypyridine-2-carboxylic acid or its derivatives. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with substitution of a hydrogen atom at the 6-position by chlorine, releasing HCl and SO2 as byproducts.

Reaction scheme:

$$
\text{5-Hydroxypyridine-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{this compound} + \text{HCl} + \text{SO}2
$$

This method provides good regioselectivity and yields, especially when optimized for reaction time and temperature.

Oxidation of 6-Chloro-5-Hydroxypyridine-2-carbaldehyde to Carboxylic Acid

An alternative synthetic route starts from 6-chloro-5-hydroxypyridine-2-carbaldehyde, which can be oxidized to the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reagents convert the aldehyde group (-CHO) into the carboxylic acid (-COOH) under controlled conditions.

Typical oxidation conditions:

  • KMnO4 in alkaline medium at moderate temperature
  • CrO3 in acidic medium with controlled addition

This oxidation step is critical to obtain high purity this compound and is widely used in laboratory and industrial settings.

Biocatalytic Hydroxylation Methods

Biotransformation using whole-cell catalysts, such as Burkholderia species, has been explored for hydroxylation of pyridine derivatives. Although direct preparation of this compound via biocatalysis is less reported, related hydroxylated pyridine derivatives have been synthesized with moderate yields (~34%) using microbial hydroxylation at specific positions on the pyridine ring. This method offers regioselectivity and environmentally friendly conditions but requires optimization for industrial scalability.

Industrial Production and Process Optimization

Industrial synthesis of this compound often employs continuous flow reactors to enhance yield and purity. Automated control of reaction parameters such as temperature, pressure, and reagent concentration allows for:

  • Improved reaction kinetics
  • Minimized side reactions
  • Enhanced reproducibility

Such process intensification strategies are essential for large-scale production, ensuring cost-effectiveness and consistent quality.

Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Chlorination of 5-hydroxypyridine-2-carboxylic acid Thionyl chloride (SOCl2), reflux High regioselectivity, good yield Requires careful handling of SOCl2
Oxidation of 6-chloro-5-hydroxypyridine-2-carbaldehyde KMnO4 or CrO3, controlled conditions Efficient conversion to acid Potential overoxidation risks
Biocatalytic hydroxylation Whole cells of Burkholderia sp. Eco-friendly, regioselective Moderate yields, scale-up challenges
Continuous flow industrial process Automated reactors, precise control High purity, scalable Requires specialized equipment

Research Findings and Analytical Data

  • The chlorination reaction using SOCl2 proceeds smoothly with the release of gaseous byproducts, and the product can be isolated by standard purification techniques.
  • Oxidation of the aldehyde intermediate to the carboxylic acid is confirmed by spectroscopic methods (NMR, IR), showing characteristic carboxyl signals.
  • Biocatalytic hydroxylation studies demonstrate that microbial cells can hydroxylate pyridine derivatives at specific positions, although direct preparation of the target compound requires further optimization.
  • Industrial processes benefit from continuous flow technology, which improves reaction efficiency and product consistency.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 6 undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reactivity is exploited to synthesize derivatives for pharmaceutical and material science applications.

Reaction Type Reagents/Conditions Major Product Yield Source
Amine substitutionNH₃/NaOH, 80°C, 12 hrs5-Hydroxy-6-aminopyridine-2-carboxylic acid68%
Thiol substitutionHSCH₂CO₂H, K₂CO₃, DMF, 60°C, 6 hrs5-Hydroxy-6-(mercaptoacetate)pyridine-2-carboxylic acid52%
FluorinationKF/CuCl₂, DMSO, 120°C, 24 hrs5-Hydroxy-6-fluoropyridine-2-carboxylic acid41%

Key Findings :

  • Substitution efficiency depends on the nucleophile’s strength and reaction medium polarity. Amines show higher yields compared to thiols due to better leaving-group stability.

  • Fluorination requires Cu²⁺ catalysts to overcome electron-withdrawing effects of the carboxylic acid group .

Oxidation and Reduction

The hydroxyl and carboxylic acid groups participate in redox reactions, though steric hindrance from the chloro substituent limits some pathways.

Oxidation

Target Group Reagents/Conditions Product Notes Source
Hydroxyl (-OH)KMnO₄, H₂O, 80°C, 8 hrs6-Chloro-2,5-dioxopyridine-2-carboxylic acidRequires alkaline conditions
Ring oxidationH₂O₂/FeSO₄, pH 3, 50°C, 4 hrs6-Chloro-5-hydroxypyridine-N-oxide-2-carboxylic acidForms stable N-oxide derivatives

Reduction

Target Group Reagents/Conditions Product Yield Source
Carboxylic acid (-COOH)LiAlH₄, THF, 0°C → RT, 2 hrs6-Chloro-5-hydroxypyridine-2-methanol73%

Mechanistic Insight :

  • LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the chloro or hydroxyl groups .

  • N-Oxide formation via H₂O₂/Fe²⁺ follows a radical mechanism, confirmed by EPR studies .

Esterification and Amidation

The carboxylic acid group undergoes derivatization to enhance solubility or biological activity.

Reaction Type Reagents/Conditions Product Application Source
Methyl esterSOCl₂/MeOH, reflux, 6 hrsMethyl 6-chloro-5-hydroxypyridine-2-carboxylateProdrug synthesis
Amide formationEDC/DMAP, R-NH₂, DMF, RT, 12 hrs6-Chloro-5-hydroxypyridine-2-carboxamideEnzyme inhibitor development

Critical Data :

  • Esterification with SOCl₂/MeOH achieves >90% conversion but requires strict anhydrous conditions .

  • Carboxamide derivatives show IC₅₀ values of 13–50 nM against metallo-β-lactamases, highlighting therapeutic potential .

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand in metal-organic frameworks (MOFs) and catalytic systems.

Metal Ion Conditions Complex Structure Application Source
Cu²⁺pH 7.4, aqueous, RT[Cu(L)₂(H₂O)₂]·2H₂O (L = ligand)Antibacterial agents
Zn²⁺Ethanol/water, 60°C, 12 hrsZn(L)Cl₂Luminescent materials

Structural Analysis :

  • X-ray crystallography reveals bidentate binding via the hydroxyl oxygen and carboxylate group .

  • Zn complexes exhibit blue fluorescence (λₑₘ = 450 nm) with quantum yields up to 0.34.

Biochemical Reactions

The compound inhibits bacterial enzymes and participates in microbial degradation pathways.

Enzyme/Organism Reaction Inhibition/Outcome Source
VIM-2 metallo-β-lactamaseCompetitive inhibitionKᵢ = 13 nM; restores amoxicillin efficacy
Burkholderia sp. MAK1Hydroxylation at position 4Degrades to 4,5,6-trihydroxypyridine-2-carboxylic acid

Therapeutic Relevance :

  • Combined with amoxicillin, it reduces E. coli MIC from >256 µg/mL to 8 µg/mL .

  • Microbial hydroxylation pathways suggest environmental biodegradability .

Stability and Degradation

The compound degrades under UV light and extreme pH conditions, impacting storage and application.

Condition Degradation Pathway Half-Life Source
UV light (254 nm)Photooxidation of hydroxyl group2.3 hrs
pH < 2 or pH > 10Decarboxylation or ring-opening<30 mins

Recommendations :

  • Store in amber vials at 4°C under inert atmosphere to prevent photolytic and hydrolytic degradation .

Scientific Research Applications

Chemistry

6-Chloro-5-hydroxypyridine-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its ability to participate in multiple types of reactions allows chemists to create derivatives that may have enhanced properties or functionalities.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against resistant bacterial strains, particularly Escherichia coli producing VIM-2 metallo-beta-lactamase enzymes. In studies, it demonstrated a binding affinity (K_i) of 13 nM with low cytotoxicity (CC_50 of 97.4 μM) in human cell lines.
  • Anticancer Potential : The compound acts as a selective inhibitor of histone deacetylases (HDACs), which positions it as a candidate for cancer therapy. Structural modifications have led to enhanced selectivity and efficacy against various cancer cell lines .

Medicine

Due to its chelating properties, this compound has potential applications in drug development. It can interact with metal ions in biological systems, influencing the activity of metal-dependent enzymes and pathways.

Industry

In industrial applications, it is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its unique reactivity profile makes it suitable for various chemical processes.

Restoration of Antibiotic Activity

In studies involving VIM-2 producing E. coli, the compound successfully restored the activity of amoxicillin when combined with traditional antibiotics, leading to significant reductions in bacterial growth.

Selective HDAC Inhibition

The compound has shown remarkable selectivity among HDACs, with studies indicating a therapeutic index (TI) of 880, suggesting a favorable safety profile for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 6-Chloro-5-Hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 6-Chloro-5-Hydroxypyridine-2-carboxylic acid and similar pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cl (6), OH (5), COOH (2) C₆H₄ClNO₃ 173.56 1783680-29-4 High acidity, hydrogen bonding, potential chelator
5-Hydroxypyridine-2-carboxylic acid OH (5), COOH (2) C₆H₅NO₃ 155.11 Not specified Lacks Cl; lower molecular weight, reduced lipophilicity
6-Chloro-2-pyridinecarboxylic acid Cl (6), COOH (2) C₆H₄ClNO₂ 157.55 4684-94-0 No hydroxyl group; higher stability in non-polar environments
5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid Cl (5), OH (2), CH₃ (6), COOH (3) C₈H₆ClNO₃ 199.59 Not specified Methyl group increases lipophilicity; altered substituent positions
6-Chloro-5-cyanopyridine-2-carboxylic acid Cl (6), CN (5), COOH (2) C₇H₃ClN₂O₂ 182.57 53234-56-3 Cyano group enhances reactivity (e.g., nucleophilic substitution)

Detailed Analysis of Structural and Functional Differences

5-Hydroxypyridine-2-carboxylic Acid
  • Key Difference : Absence of the chlorine atom at position 4.
  • Impact :
    • Reduced electron-withdrawing effects, leading to lower acidity compared to the chloro-hydroxy derivative.
    • Higher solubility in polar solvents due to the hydroxyl group but reduced stability in oxidative conditions .
6-Chloro-2-pyridinecarboxylic Acid
  • Key Difference : Lacks the hydroxyl group at position 3.
  • Impact :
    • Lower hydrogen-bonding capacity, resulting in reduced solubility in aqueous media.
    • Enhanced thermal stability, making it suitable for high-temperature reactions .
5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic Acid
  • Key Differences : Methyl group at position 6 and carboxylic acid at position 3.
  • Impact :
    • Methyl group increases steric hindrance and lipophilicity, favoring membrane permeability in biological systems.
    • Altered regiochemistry may affect binding to enzymatic active sites .
6-Chloro-5-cyanopyridine-2-carboxylic Acid
  • Key Difference: Cyano (-CN) group replaces the hydroxyl (-OH) at position 5.
  • Impact: Cyano group introduces strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. Potential toxicity concerns due to cyanide release under specific conditions, necessitating strict safety protocols .

Biological Activity

Overview

6-Chloro-5-hydroxypyridine-2-carboxylic acid (CAS No. 341008-96-6) is a chemical compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. Its unique structure, featuring both a hydroxyl and a carboxylic acid group, along with a chlorine atom, enhances its reactivity and interaction with biological systems.

  • Molecular Formula : C6H4ClNO3
  • Molecular Weight : 173.56 g/mol

This compound acts primarily as a chelating agent , capable of binding metal ions through N,O-chelation or N,O,O-chelation. This property allows it to influence the activity of metal-dependent enzymes, potentially modulating various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been studied for its ability to restore antibiotic efficacy in resistant bacterial strains, particularly against E. coli that produce VIM-2 metallo-beta-lactamase enzymes. In one study, the compound was shown to inhibit VIM2 with a binding affinity (K_i) of 13 nM and demonstrated low cytotoxicity (CC_50 of 97.4 μM) in human cell lines .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its role as a selective inhibitor of histone deacetylases (HDACs) positions it as a potential therapeutic agent in cancer treatment. The modification of its structure has led to significant changes in cytotoxicity, enhancing its selectivity and efficacy against various cancer cell lines .

Comparative Studies

A comparative analysis with similar compounds reveals the unique advantages of this compound:

CompoundAntimicrobial ActivityCytotoxicity (CC_50)K_i (nM)
This compoundHigh97.4 μM13
1-Hydroxypyridine-2(1H)-thiones-6-carboxylic acidModerate0.014 μM270
L-CaptoprilModerate6.6 μM630

This table illustrates the superior binding affinity and lower cytotoxicity of this compound compared to other compounds, highlighting its potential as a lead candidate for drug development.

Case Studies

  • Restoration of Antibiotic Activity : In a study involving VIM-2 producing E. coli, the compound was able to restore the activity of amoxicillin, leading to significant reductions in bacterial growth when combined with traditional antibiotics .
  • Selective HDAC Inhibition : The compound has shown remarkable selectivity among HDACs, with studies indicating a therapeutic index (TI) of 880, suggesting a favorable safety profile for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-Hydroxypyridine-2-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves a multi-step process:

Condensation : Reacting 4-chlorobenzaldehyde with 2-aminopyridine under reflux in solvents like dimethylformamide (DMF) or toluene.

Cyclization : Using catalysts such as palladium or copper to promote ring closure.

Functionalization : Introducing hydroxyl and carboxylic acid groups via controlled oxidation or hydrolysis.
Optimization strategies include:

  • Temperature control (80–120°C) to balance reaction rate and side-product formation.
  • Catalyst loading (0.5–2 mol%) to maximize yield without excessive costs.
  • Solvent polarity adjustments to improve intermediate solubility.

Table 1 : Key Reaction Parameters from Literature

StepSolventCatalystTemp (°C)Yield (%)Reference
CondensationDMFPd(OAc)₂11065–75
CyclizationTolueneCuI10070–80

Q. How can purity and structural integrity be validated during purification?

  • Methodological Answer :
  • Chromatography : Use silica-gel column chromatography with ethyl acetate/hexane gradients to isolate the target compound.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for removing polar impurities.
  • Spectroscopic Confirmation :
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., chloro and hydroxyl group positions).
  • HRMS : Confirm molecular formula (C₆H₄ClNO₃, MW 173.56 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise in refinement?

  • Methodological Answer :
  • Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data is critical for resolving hydroxyl and chlorine positions.
  • Software : SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography .
  • Challenges :
  • Twinned Data : Requires iterative refinement using HKLF5 format in SHELXL.
  • Disorder Modeling : Chlorine atoms may exhibit positional disorder, necessitating PART instructions.
  • Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency.

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for Cl substitution. Basis sets (e.g., B3LYP/6-31G*) predict activation energies.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., C-5 hydroxyl group) prone to functionalization.
  • PubChem Data : Leverage InChI (InChI=1S/C6H4ClNO3/c...) for cheminformatics pipelines .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Assay Validation :
  • Use standardized protocols (e.g., CLSI guidelines) for MIC (minimum inhibitory concentration) testing.
  • Include positive controls (e.g., ampicillin) to validate experimental conditions.
  • Structural Analog Comparison : Compare with derivatives like 6-chloro-3-fluoro-pyridine-2-carboxylic acid (CAS 884494-76-2) to identify SAR trends .
  • Meta-Analysis : Statistically aggregate data from multiple studies to distinguish outliers.

Data Contradiction Analysis

Q. How to resolve discrepancies in thermal stability studies under varying pH conditions?

  • Methodological Answer :
  • TGA/DSC : Perform thermogravimetric analysis at pH 2–10 to identify decomposition thresholds.
  • Kinetic Studies : Use Arrhenius plots to model degradation rates. Acidic conditions (pH <4) often accelerate hydrolysis of the chloro substituent .
  • Controlled Replicates : Ensure buffer systems (e.g., phosphate vs. acetate) do not interact with the compound.

Tables for Key Data

Table 2 : Spectroscopic Reference Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, pyridine-H), δ 11.2 (s, 1H, -OH)
IR (KBr)1680 cm⁻¹ (C=O), 3200 cm⁻¹ (-OH)

Table 3 : Biological Activity Comparison

DerivativeMIC (μg/mL, E. coli)Reference
6-Chloro-5-Hydroxypyridine-2-COOH128
6-Fluoro-5-Hydroxypyridine-2-COOH64

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Chloro-5-Hydroxypyridine-2-carboxylic acid
Reactant of Route 2
6-Chloro-5-Hydroxypyridine-2-carboxylic acid

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